molecular formula C27H30N4O3S B4054489 N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE

N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4054489
M. Wt: 490.6 g/mol
InChI Key: BIYOOQOSTQULGA-UHFFFAOYSA-N
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Description

N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenyl group, and an adamantane structure

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzimidazole derivatives exhibit biological activity. For example, omeprazole acts as a proton pump inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions

The adamantane carboxamide moiety is introduced through a coupling reaction with the phenyl group, which is typically achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities, including antiviral, anticancer, and antimicrobial properties.

    Adamantane derivatives: Used in antiviral drugs like amantadine and rimantadine.

Uniqueness

N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a benzimidazole moiety with an adamantane structure, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

N-[3-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S/c1-34-21-5-6-22-23(11-21)31-26(30-22)35-15-24(32)28-19-3-2-4-20(10-19)29-25(33)27-12-16-7-17(13-27)9-18(8-16)14-27/h2-6,10-11,16-18H,7-9,12-15H2,1H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOOQOSTQULGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE

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